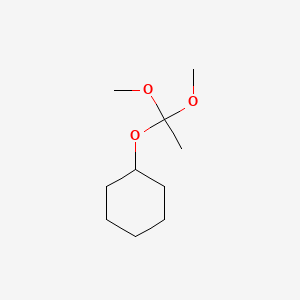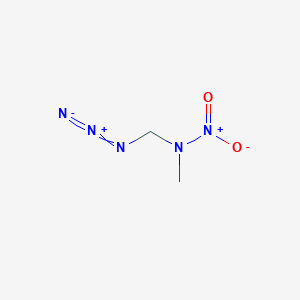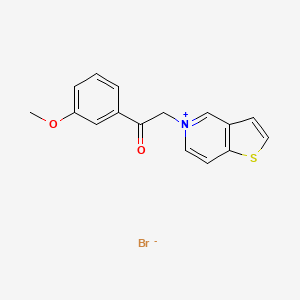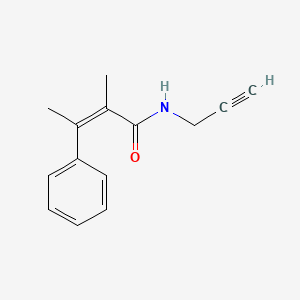![molecular formula C10H17ClN6S B14631813 N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea CAS No. 56922-04-4](/img/structure/B14631813.png)
N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a butyl group, a chloro group, a dimethylamino group, and a thiourea moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea typically involves the reaction of 4-chloro-6-(dimethylamino)-1,3,5-triazine with N-butylthiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction temperature and pH being carefully controlled.
Major Products Formed
Substitution Products: New triazine derivatives with different substituents.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
Hydrolysis Products: Corresponding amine and thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The triazine ring and thiourea moiety play crucial roles in binding to the target molecules and exerting the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-N’-[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]thiourea
- N-Butyl-N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]thiourea
- N-Butyl-N’-[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]thiourea
Uniqueness
N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
56922-04-4 |
|---|---|
Molekularformel |
C10H17ClN6S |
Molekulargewicht |
288.80 g/mol |
IUPAC-Name |
1-butyl-3-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea |
InChI |
InChI=1S/C10H17ClN6S/c1-4-5-6-12-10(18)16-8-13-7(11)14-9(15-8)17(2)3/h4-6H2,1-3H3,(H2,12,13,14,15,16,18) |
InChI-Schlüssel |
MPMUWKNJWAVAPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)NC1=NC(=NC(=N1)Cl)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


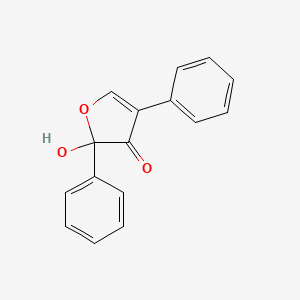
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)

![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
